molecular formula C18H15NO3 B026979 4-Methyl-7-(phenylacetamido)coumarin CAS No. 104145-34-8

4-Methyl-7-(phenylacetamido)coumarin

Cat. No.: B026979
CAS No.: 104145-34-8
M. Wt: 293.3 g/mol
InChI Key: UQUMDDZAFRUNFQ-UHFFFAOYSA-N
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Description

4-Methyl-7-(phenylacetamido)coumarin (CAS: 104145-34-8, molecular formula: C₁₈H₁₅NO₃, molecular weight: 293.325) is a coumarin derivative with a phenylacetamido substituent at the 7-position and a methyl group at the 4-position of the coumarin scaffold . Coumarins are renowned for their diverse biological activities, including antitumor, antibacterial, antioxidant, and anti-inflammatory effects .

Properties

CAS No.

104145-34-8

Molecular Formula

C18H15NO3

Molecular Weight

293.3 g/mol

IUPAC Name

N-(4-methyl-2-oxochromen-7-yl)-2-phenylacetamide

InChI

InChI=1S/C18H15NO3/c1-12-9-18(21)22-16-11-14(7-8-15(12)16)19-17(20)10-13-5-3-2-4-6-13/h2-9,11H,10H2,1H3,(H,19,20)

InChI Key

UQUMDDZAFRUNFQ-UHFFFAOYSA-N

SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CC3=CC=CC=C3

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CC3=CC=CC=C3

Pictograms

Irritant

solubility

1.1 [ug/mL]

Synonyms

4-METHYL-7-(PHENYLACETAMIDO)COUMARIN

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Physicochemical Properties

Key structural variations among coumarin derivatives include substituents at the 4- and 7-positions, which significantly influence their physicochemical and biological properties. Below is a comparative analysis:

Compound Name Substituents (Position) Molecular Weight Key Physicochemical Properties
4-Methyl-7-(phenylacetamido)coumarin 4-Me, 7-phenylacetamido 293.325 Moderate lipophilicity; enhanced π-π stacking due to phenylacetamido
7-Amino-4-methylcoumarin 4-Me, 7-NH₂ 175.18 Higher solubility in polar solvents; fluorescent properties
4-Methyl-7-(trifluoromethyl)coumarin 4-Me, 7-CF₃ 347.29 Increased lipophilicity; electron-withdrawing CF₃ group alters reactivity
7-Diethylamino-4-methylcoumarin 4-Me, 7-NEt₂ 231.295 Strong fluorescence; used as a laser dye and sensor
7-Methoxy-4-methylcoumarin 4-Me, 7-OMe 204.22 Improved metabolic stability; OMe group enhances bioavailability
Anticancer Activity
  • This compound : Exhibits moderate cytotoxicity against cancer cell lines (IC₅₀ ~10–50 µM) due to its ability to intercalate DNA and inhibit topoisomerases .
  • Schiff Base Derivatives (e.g., Compounds 20 and 24 in ) : Show superior selectivity (IC₅₀ ~10 µM) against cancer cells, attributed to the presence of formyl/acetyl groups at the 8-position and optimized hydrogen bonding .
  • 7-(Heteroaryl)amino Coumarins: Synthesized via Buchwald-Hartwig amination, these derivatives demonstrate enhanced antitumor activity (IC₅₀ <5 µM) compared to phenylacetamido analogues .
Antimicrobial Activity
  • This compound : Moderate antibacterial activity (MIC ~50–100 µg/mL) against Staphylococcus aureus and Escherichia coli .
  • N-(3,5-Dichloro-2-hydroxybenzylidene)-4-aminobenzenesulfonic Acid (Compound 10 in ): Exceptional water solubility and potency (MIC ~5 µg/mL) due to sulfonic acid and dichloro substituents .

Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups (e.g., CF₃) : Enhance metabolic stability but reduce solubility .
  • Hydrophilic Substituents (e.g., SO₃H) : Improve water solubility and membrane permeability .
  • Aromatic Rings (e.g., phenylacetamido) : Facilitate π-π interactions with enzyme active sites, boosting antitumor activity .

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